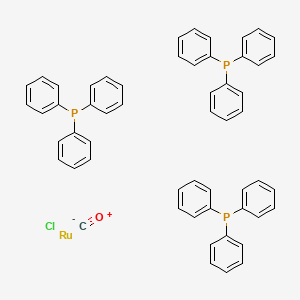

Carbonylchlorohydrotris(triphenylphosphine)ruthenium

Description

Properties

IUPAC Name |

carbon monoxide;chlororuthenium;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CO.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;1H;/q;;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJRXTSUBHUUPN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H45ClOP3Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16971-33-8 | |

| Record name | Carbonylchlorohydrotris(triphenylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Homogeneous Reduction in 2-Methoxyethanol

The most widely cited method involves a one-pot reaction of ruthenium trichloride (RuCl₃·xH₂O) , triphenylphosphine (PPh₃) , and aqueous formaldehyde in 2-methoxyethanol under reflux. Key steps include:

-

Reduction of Ru(III) to Ru(II): Formaldehyde acts as both a reducing agent and carbonyl source, facilitating the reduction of RuCl₃ to Ru(II) while introducing the CO ligand.

-

Ligand Coordination: Three PPh₃ ligands bind to the Ru center, forming a stable 18-electron complex.

-

Isolation: The product precipitates upon cooling and is purified via sequential washing with ethanol, water, and n-hexane.

Reaction Conditions:

Advantages:

Limitations:

Alternative Solvent Systems

While 2-methoxyethanol is predominant, methanol and benzene have been explored with modifications:

Methanol-Based Synthesis

RuCl₃·xH₂O and PPh₃ refluxed in methanol for 4 hours yield the complex, albeit with slightly lower yields (75–86%). The absence of formaldehyde necessitates CO insertion from solvent decomposition, complicating stoichiometry.

Benzene with Piperidine Additives

Adding piperidine in benzene at room temperature replaces one PPh₃ ligand, forming derivatives like [RuHCl(CO)(pip)(PPh₃)₂]. This method is less common for the parent complex but highlights ligand flexibility.

Critical Parameters Influencing Yield and Purity

Stoichiometric Ratios

Optimal molar ratios are:

Solvent Selection

Inert Atmosphere

Reactions conducted under nitrogen or argon prevent oxidation of Ru(II) and PPh₃. Open-air syntheses report 10–15% yield reductions due to side reactions.

Physicochemical Properties and Characterization

Physical Data

Spectroscopic Characterization

-

IR Spectroscopy:

-

³¹P NMR: Single resonance at δ 28.94 ppm (CDCl₃), confirming equivalent PPh₃ ligands.

Industrial-Scale Production and Challenges

Scalability

Industrial protocols mirror laboratory methods but emphasize:

Chemical Reactions Analysis

Types of Reactions

Carbonylchlorohydrotris(triphenylphosphine)ruthenium undergoes various types of reactions, including:

Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.

Transfer Hydrogenation: It facilitates the transfer of hydrogen from donor molecules to acceptor molecules.

C-C Bond-Forming Reactions: It catalyzes the formation of carbon-carbon bonds in organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas, primary alcohols, and dienes. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although some reactions may require elevated temperatures and pressures .

Major Products

The major products formed from reactions involving this compound include hydrogenated alkanes, alcohols, and various carbon-carbon bonded compounds .

Scientific Research Applications

Hydrogenation Reactions

Carbonylchlorohydrotris(triphenylphosphine)ruthenium(II) is primarily recognized for its role as a catalyst in hydrogenation processes. The compound has demonstrated exceptional activity in the hydrogenation of various olefins and polymers, making it a valuable tool in organic synthesis.

- Ring-Opening Metathesis Polymer (ROMP): This compound is particularly effective in the hydrogenation of ROMP products, such as those derived from norbornene. Studies indicate that it achieves high degrees of hydrogenation (>99.9%) under mild conditions (165°C, 40 kg/cm² hydrogen pressure) and can be utilized in both aromatic solvents and other organic media like tetrahydrofuran .

- Conjugated Diene Copolymers: It also serves as a catalyst for hydrogenating conjugated diene copolymers, such as acrylonitrile-butadiene rubber (NBR), enhancing the material properties of these polymers .

Isomerization Reactions

The compound has been applied to facilitate isomerization reactions of olefins. It effectively catalyzes double bond migrations, showcasing its versatility beyond hydrogenation . This application is crucial for producing specific isomers that may have distinct chemical properties or reactivity.

Case Study 1: Hydrogenation of Poly-1

In a detailed study conducted by Yoshida et al., this compound(II) was used to hydrogenate a specific ROMP polymer (poly-1). The results indicated that the catalyst allowed for efficient hydrogenation with minimal catalyst concentration (as low as 20 ppm) while maintaining high selectivity and reaction rates . The kinetics were thoroughly analyzed, demonstrating that the reaction was first-order concerning the double bond concentration, affirming the catalyst's efficiency.

Case Study 2: Synthesis of Novel Catalysts

Research has also focused on utilizing this compound(II) as a precursor for synthesizing novel ruthenium-based catalysts. For instance, modifications involving this compound have led to improved catalytic properties in various organic transformations, highlighting its role in advancing catalytic chemistry .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hydrogenation of ROMP Polymers | Catalyzes hydrogenation of ring-opening metathesis polymers like norbornene | Achieves >99.9% hydrogenation under mild conditions; effective in various solvents |

| Hydrogenation of Conjugated Dienes | Used for hydrogenating copolymers like acrylonitrile-butadiene rubber | Enhances material properties; versatile application across different polymer types |

| Isomerization Reactions | Facilitates double bond migration in olefins | Demonstrates effectiveness in producing specific isomers with desirable properties |

| Synthesis of Novel Catalysts | Serves as a precursor for developing new ruthenium-based catalysts | Improves catalytic efficiency and expands the scope of reactions available to chemists |

Mechanism of Action

The mechanism by which carbonylchlorohydrotris(triphenylphosphine)ruthenium exerts its catalytic effects involves the coordination of the ruthenium center with substrates, facilitating the transfer of hydrogen atoms or the formation of carbon-carbon bonds. The molecular targets include alkenes, alkynes, and other unsaturated organic molecules. The pathways involved typically include oxidative addition, migratory insertion, and reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Ruthenium and Rhodium Complexes

Structural and Ligand-Based Comparisons

Hydridochlorotris(triphenylphosphine)ruthenium(II) [RuClH(PPh₃)₃]

- Structure : Lacks the CO ligand but retains the hydride and chloride. Forms a benzene solvate (RuClH(PPh₃)₃·C₆H₆) .

- Synthesis : Prepared from RuCl₂(PPh₃)₃ via hydrogenation with a base (e.g., triethylamine) .

- Applications : Effective in homogeneous catalytic hydrogenation of alkenes .

- Key Difference : Absence of CO reduces stability but enhances reactivity in hydrogen transfer reactions compared to RuClH(CO)(PPh₃)₃ .

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

- Structure : Contains two chloride ligands instead of hydride and CO. A precursor to many Ru(II) complexes .

- Synthesis : Direct reaction of RuCl₃ with PPh₃ under reducing conditions .

- Applications : Used in transfer hydrogenation of α,β-unsaturated carbonyl compounds .

- Key Difference : Higher chloride content limits catalytic versatility but enables ligand substitution reactions (e.g., with nitriles or amines) .

Carbonyldihydridotris(triphenylphosphine)ruthenium(II) [RuH₂(CO)(PPh₃)₃]

- Structure : Features two hydrides and a CO ligand.

- Applications : Demonstrates activity in alcohol decarbonylation and hydrogenation .

- Key Difference : Additional hydride enhances reducing power but may reduce stability under oxidative conditions .

Dichloro(p-cymene)(triphenylphosphine)ruthenium(II)

Catalytic Performance and Selectivity

Thermodynamic and Solubility Properties

Ligand Substitution Effects

- Triphenylarsine Analogs: Replacement of PPh₃ with AsPh₃ in Ru₃(CO)₁₂ yields (Ph₃As)₂Ru₃(CO)₁₀, which exhibits distinct reactivity (e.g., facile chlorination to form As-ligated monomers) . Larger AsPh₃ ligands sterically hinder CO substitution compared to PPh₃ .

- Nitrogen Ligands : RuHCl(CO)(PPh₃)₂(pyrimidine) complexes show enhanced photophysical properties due to N-heteroaromatic coordination .

Biological Activity

Carbonylchlorohydrotris(triphenylphosphine)ruthenium, often abbreviated as RuCl(CO)(PPh₃)₃, is a coordination complex of ruthenium notable for its catalytic properties and potential biological activities. This article delves into its biological activity, particularly its interactions with cellular components, antitumor potential, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a central ruthenium atom coordinated to three triphenylphosphine ligands, one carbonyl group, and one chloride ion. Its chemical formula is Ru(CO)ClH[P(C₆H₅)₃]₃. Typically, it appears as a brown or dark solid and is soluble in organic solvents like benzene and acetone .

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer treatment. The following sections summarize key findings related to its biological effects.

Antitumor Activity

-

Mechanisms of Action :

- Ruthenium complexes, including this compound, have been shown to induce apoptosis in cancer cells. This is primarily attributed to their ability to interact with DNA and generate reactive oxygen species (ROS), which can lead to cellular damage and death .

- Studies have demonstrated that these complexes can disrupt cellular signaling pathways essential for cancer cell survival.

-

Case Studies :

- In vitro studies on HL-60 leukemia cells revealed that ruthenium complexes can induce both cytotoxicity and genotoxicity. The complexes were found to cause DNA breaks and impair DNA repair mechanisms, which are critical for maintaining genomic stability .

- A comparative study showed that this compound was more effective against cancer cells than normal peripheral blood mononuclear cells (PBM), indicating selective toxicity towards malignant cells .

Interaction with Cellular Components

- DNA Interaction :

- Reactive Oxygen Species Generation :

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for preparing Carbonylchlorohydrotris(triphenylphosphine)ruthenium, and how do reaction conditions influence yield?

The compound is typically synthesized via ligand substitution reactions using ruthenium precursors (e.g., RuCl₃·nH₂O) and triphenylphosphine (PPh₃) under reducing conditions. Key steps include:

- Precursor Selection : Hydrated ruthenium trichloride (RuCl₃·nH₂O) is reacted with excess PPh₃ in ethanol or THF under reflux .

- Reducing Agents : CO or H₂ gas is introduced to stabilize the ruthenium center and promote ligand coordination .

- Temperature Control : Maintaining temperatures between 70–100°C prevents premature ligand dissociation .

Yield optimization requires strict control of stoichiometry (e.g., 1:3 Ru:PPh₃ molar ratio) and inert atmospheres to avoid oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this complex?

- Solid-State NMR : ³¹P and ¹³C MAS NMR can distinguish between 16- and 18-electron configurations by analyzing ligand environments and metal-ligand bonding .

- X-Ray Diffraction (XRD) : Resolves the octahedral geometry around Ru, confirming CO and Cl⁻ ligand positions .

- IR Spectroscopy : Identifies carbonyl stretching frequencies (ν(CO) ~1900–2050 cm⁻¹), sensitive to electron density at the Ru center .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Storage : Store at 2–8°C under nitrogen to prevent decomposition; avoid exposure to moisture or air .

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, goggles, and lab coats. Handle in a fume hood to avoid inhalation .

- Waste Disposal : Dissolve in flammable solvents (e.g., ethanol) and incinerate in a chemical waste furnace with scrubbers .

Advanced Research Questions

Q. How does this complex mediate regioselective hydrogenation of polynuclear heteroaromatic compounds?

The Ru center acts as a Lewis acid, coordinating to electron-rich heteroatoms (e.g., S or N) in substrates. Key mechanistic insights include:

- Hydride Transfer : The hydrido ligand (H⁻) transfers to the substrate, while CO stabilizes the low oxidation state of Ru during catalysis .

- Ligand Effects : Bulky PPh₃ ligands enforce steric control, directing hydrogenation to less hindered positions (e.g., terminal alkenes over internal ones) .

- Solvent Influence : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility and catalytic turnover .

Q. How do ligand substitutions impact the catalytic activity and stability of this complex?

Replacing PPh₃ with smaller ligands (e.g., pyrazolyl borates) increases lability but reduces thermal stability. For example:

- Electron-Withdrawing Ligands : Enhance oxidative stability but reduce hydridic character, lowering hydrogenation efficiency .

- Bidentate Ligands : Improve catalytic longevity by chelating the Ru center but may block substrate access .

Controlled ligand substitution studies require in situ monitoring via ³¹P NMR to track coordination changes .

Q. How can researchers resolve contradictions in reported catalytic performance across different studies?

Discrepancies often arise from:

- Impurity Effects : Trace oxygen or moisture deactivates the catalyst; rigorous purification of solvents and substrates is essential .

- Reaction Scale : Batch vs. continuous-flow systems alter mass transfer rates, affecting turnover numbers .

- Substrate Specificity : Heteroaromatics with bulky substituents may require modified ligand ratios (e.g., PPh₃:Ru >3:1) .

Systematic replication under standardized conditions (e.g., 150°C, 48h autoclave reactions) is recommended .

Q. What computational methods are suitable for modeling the electronic structure of this complex?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict redox potentials and hydride donor strengths .

- Molecular Dynamics (MD) : Simulates ligand flexibility and substrate docking in solution-phase catalysis .

- Charge Decomposition Analysis (CDA) : Quantifies electron donation/back-donation between Ru and ligands (e.g., CO → Ru σ-donation vs. Ru → CO π-back-donation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.